![molecular formula C11H13N5O3 B2644800 methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate CAS No. 920434-47-5](/img/structure/B2644800.png)
methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate is a chemical compound that has been widely used in scientific research. It is a carbamate derivative that has shown promising results in various studies due to its unique chemical structure.
Scientific Research Applications
Antitumor and Antifilarial Activities
- Antimitotic Agents : Chiral isomers of related carbamate compounds show significant activity in biological systems, with some isomers demonstrating potent antimitotic effects, highlighting the potential of these compounds in cancer research (Temple & Rener, 1992).
- Inhibitors of Tubulin Assembly : Research on methyl N-(1H-benzimidazol-2-yl) carbamates, which share a structural motif with the compound of interest, shows promise as potential antineoplastic and antifilarial agents. These studies underline the critical role of such compounds in disrupting cellular division processes vital for tumor growth and filarial parasite survival (Cheung, Chau, & Lacey, 1987).
- Novel Antitumor Drugs : Certain carbamates have been identified as active against various forms of leukemia and tumors, indicating their potential as clinical antitumor agents (Atassi & Tagnon, 1975).
Photochemical Stability and Reactivity
- Photodecomposition Studies : Investigations into the photochemistry of tetrazole-thione derivatives reveal clean photodecomposition processes to carbodiimides, offering insights into their stability and potential applications in material science and photochemical synthesis (Alawode, Robinson, & Rayat, 2011).
- Electron Carrier Applications : Derivatives such as 1-methoxy-5-methylphenazinium methyl sulfate demonstrate utility as electron carriers in biochemical assays, showcasing the versatility of methylated phenazinium compounds in facilitating electron transfer processes (Hisada & Yagi, 1977).
Corrosion Inhibition
- Corrosion Inhibition Effect : Pyrazole derivatives, which are structurally related to the compound , have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid solutions. These studies suggest potential applications of similar compounds in protecting metals against corrosion (Yadav, Sinha, Sarkar, & Tiwari, 2015).
properties
IUPAC Name |
methyl N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-18-9-5-3-8(4-6-9)16-10(13-14-15-16)7-12-11(17)19-2/h3-6H,7H2,1-2H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOWVKCCFFFLAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.